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molecular formula C21H25N7O3S2 B3025231 1-(3,5-Dimethylphenyl)ethanone CAS No. 5379-16-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No. B3025231
M. Wt: 487.6 g/mol
InChI Key: FDAKJDJSCMDVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005103

Procedure details

The title compound was prepared by Method A using 3', 5'-dimethylacetophenone (0.714 g, 4.83 mmol), trimethylsilyl triflate (1.12 mL, 5.79 mmol), triethylamine (1.34 mL, 9.66 mmol), methylene chloride (17 mL), and diethyl ester of [(2-isopropylphenyl)thio]propanedioic acid (1.00 g, 3.22 mmol) m.p. 154-155° C.; 1H NMR (400 MHz, DMSO-d6) δ 1.24 (d, 6H), 2.35 (s, 6H), 3.40 (m, 1H), 6.90 (d, 1H), 7.05 (t, 1H), 7.11 (dt, 2H), 7.20 (s, 1H), 7.27 (d, 1H), 7.45 (s, 2H).
Quantity
0.714 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(2-isopropylphenyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.O([Si](C)(C)C)S(C(F)(F)F)(=O)=O.C(N(CC)CC)C.[CH:31]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[S:40][CH:41]([C:45](O)=[O:46])[C:42](O)=[O:43])([CH3:33])[CH3:32]>C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[O:11][C:42](=[O:43])[C:41]([S:40][C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=3[CH:31]([CH3:32])[CH3:33])=[C:45]([OH:46])[CH:10]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.714 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)C(C)=O
Name
Quantity
1.12 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[(2-isopropylphenyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)SC(C(=O)O)C(=O)O
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C1=CC(=C(C(O1)=O)SC1=C(C=CC=C1)C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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